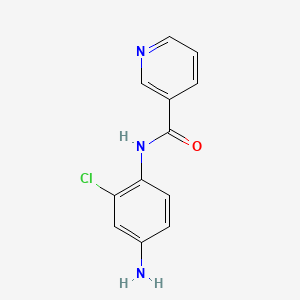

N-(4-Amino-2-chlorophenyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-10-6-9(14)3-4-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGSNAVCHJZUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Amino 2 Chlorophenyl Nicotinamide and Analogs

Established Synthetic Pathways and Routes

The foundational methods for synthesizing nicotinamide (B372718) derivatives often involve well-established organic reactions, which can be categorized into multi-step sequences and more streamlined one-step protocols.

Multi-step Reaction Sequences for Core Scaffold Formation

The construction of the core N-aryl nicotinamide scaffold, such as that in N-(4-Amino-2-chlorophenyl)nicotinamide, is traditionally achieved through multi-step reaction sequences. These pathways typically involve the formation of an amide bond between a nicotinic acid derivative and an appropriate aniline.

An alternative and widely used multi-step approach is the condensation reaction, which is exemplified by the synthesis of various diarylamine-modified nicotinamide derivatives. nih.gov In this method, a pyridine (B92270) carboxylic acid is directly coupled with an amine intermediate using a condensation agent. nih.gov A common combination of reagents for this step is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the condensation agent and 1-Hydroxybenzotriazole (HOBt) as a catalyst. nih.gov The required amine intermediate itself may be synthesized in a preceding step, for instance, through the reduction of a nitro-substituted precursor to its corresponding amine using reagents like iron powder and ammonium (B1175870) chloride. nih.gov

Table 1: Representative Multi-step Synthesis for Nicotinamide Analogs

| Step | Description | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Nitro Group Reduction | Iron powder, NH₄Cl, aqueous ethanol, 90°C reflux | Synthesis of amine intermediate | nih.gov |

| 2 | Amide Bond Formation (Condensation) | Pyridine carboxylic acid, Amine intermediate, EDCI, HOBt | Coupling of acid and amine to form the final nicotinamide scaffold | nih.gov |

| or | ||||

| 1 | Carboxylic Acid Activation | Nicotinic acid, Oxalyl chloride | Formation of reactive acyl chloride | mdpi.com |

One-step Synthesis Protocols for Nicotinamide Derivatives

To overcome the limitations of multi-step syntheses, significant research has focused on developing one-step or "one-pot" protocols. These methods offer improved operational simplicity, reduced reaction times, and often higher yields. researchgate.net

A notable advancement in this area is the use of enzymatic catalysis in continuous-flow microreactors. rsc.orgrsc.org In a green and concise synthesis, nicotinamide derivatives have been produced from methyl nicotinate (B505614) and various amines. rsc.org This reaction is catalyzed by Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, using the environmentally benign solvent tert-amyl alcohol. rsc.orgrsc.org When compared to traditional batch shaker reactions, the continuous-flow microreactor method dramatically reduces the reaction time from 24 hours to just 35 minutes while also providing a significant increase in product yield. rsc.org

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of Nicotinamide Derivatives

| Parameter | Method B: Shaker Reactor (Batch) | Method A: Continuous-Flow Microreactor | Reference |

|---|---|---|---|

| Reaction Time | 24 hours | 35 minutes | rsc.org |

| Yield (Example: N-isobutylnicotinamide) | 76.5% | 88.5% | rsc.org |

| Solvent | tert-Amyl alcohol | tert-Amyl alcohol | rsc.org |

| Catalyst | Novozym® 435 | Novozym® 435 | rsc.org |

Other one-pot strategies include multi-component reactions where several starting materials are combined in a single step to form complex products, further showcasing the efficiency of modern synthetic approaches. researchgate.net

Advanced Synthetic Approaches and Reactions

Beyond established routes, the synthesis of nicotinamide analogs benefits from advanced methodologies that provide greater efficiency, selectivity, and molecular diversity. These include palladium-catalyzed reactions, strategic molecular design, and derivatization techniques.

Palladium-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis, largely replacing harsher, classical methods due to its broad substrate scope and high functional group tolerance. wikipedia.org It is particularly relevant for the synthesis of N-aryl nicotinamides, as it allows for the direct coupling of an aryl halide (or pseudohalide) with an amine. numberanalytics.com

The catalytic cycle generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond, forming an arylpalladium(II) complex. youtube.com

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.

Reductive Elimination : The aryl group and the amino group are eliminated from the palladium center, forming the desired C–N bond and regenerating the palladium(0) catalyst. youtube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium. The development of bulky, electron-rich phosphine ligands (such as XPhos, SPhos, and BINAP) was crucial for improving reaction efficiency, stability of the catalyst, and the scope of compatible substrates, including primary amines. wikipedia.orgyoutube.com More recent advancements include the development of specialized ligands like KPhos, which enable the use of aqueous ammonia (B1221849) as the nitrogen source for the synthesis of primary arylamines, and the use of sustainable aqueous micellar conditions for the reaction. nih.govnih.gov

Pharmacophore Hybridization Strategies

Pharmacophore hybridization, or molecular splicing, is a rational design strategy used to create novel chemical entities with potentially improved or synergistic biological activities. This approach involves combining two or more distinct pharmacophoric units from different bioactive molecules into a single hybrid structure.

This strategy has been successfully applied to the design of novel nicotinamide derivatives. For instance, researchers have created new potential fungicides by splicing a substituted diarylamine group, a known pharmacophore in certain agricultural chemicals, with a nicotinamide scaffold. nih.gov In another example, new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by combining the natural product-derived nicotinic acid with a thiophene (B33073) moiety, another heterocycle known for its presence in bioactive compounds. mdpi.com These hybridization strategies aim to generate molecules with unique structural and functional properties that are not present in the parent fragments.

Derivatization Techniques for Structural Modification

Derivatization is a fundamental technique used to systematically modify a core chemical scaffold. By creating a library of related compounds, chemists can explore structure-activity relationships (SAR) to optimize the properties of a lead compound.

This approach is well-documented for nicotinamide analogs. For example, a series of N-(thiophen-2-yl) nicotinamide derivatives was synthesized by utilizing a variety of substituted nicotinic acids and substituted thiophen-2-amines as starting materials. mdpi.com This allowed for the introduction of different functional groups at various positions on both heterocyclic rings, leading to a diverse set of final compounds. mdpi.com Similarly, another study produced six novel nicotinamide derivatives by altering the substitution pattern on a diarylamine scaffold that was attached to the nicotinamide core. nih.gov These techniques are essential for fine-tuning the chemical properties of the parent molecule and for discovering analogs with enhanced performance for specific applications.

Table 3: Examples of Synthesized Derivatives for Structural Modification

| Compound ID (from source) | Core Structure | Substituents | Reference |

|---|---|---|---|

| 4g | N-(thiophen-2-yl) nicotinamide | 5-bromo-6-chloro on nicotinamide; 4-cyano-3-methyl-2-methoxycarbonyl on thiophene | mdpi.com |

| 4m | N-(thiophen-2-yl) nicotinamide | 5,6-dichloro on nicotinamide; 4-cyano-3-methyl-2-(2-methoxyethyl)carboxylate on thiophene | mdpi.com |

| 4o | N-(thiophen-2-yl) nicotinamide | 5,6-dichloro on nicotinamide; 3-cyano-4-methyl-5-(methylcarbamoyl) on thiophene | mdpi.com |

| 4a | Diarylamine-modified nicotinamide | N-(2-chlorophenyl)nicotinamide with 4'-methyl on the second aryl ring | nih.gov |

Reagent and Catalyst Systems in Synthesis

Transition Metal Catalysts and Ligand Systems (e.g., Pd(dba)₂ with BINAP)

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The catalyst system typically comprises a palladium precursor and a phosphine ligand.

Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) is a common and stable Pd(0) source used to initiate the catalytic cycle. In the presence of a suitable ligand, it forms the active Pd(0)Lₙ species.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a bidentate phosphine ligand that has proven highly effective in palladium-catalyzed cross-coupling reactions. The use of bidentate ligands like BINAP is believed to prevent the formation of inactive palladium dimers and accelerate the reaction, leading to higher yields and broader substrate scope, including the coupling of primary amines. researchgate.net The Pd/BINAP system is compatible with a variety of functional groups. researchgate.net

For the synthesis of N-(4-Amino-2-chlorophenyl)nicotinamide via a Buchwald-Hartwig approach, a reaction would be set up with a halopyridine, 4-amino-2-chloroaniline, a base (e.g., NaOtBu or Cs₂CO₃), and the catalytic system of Pd(dba)₂ and BINAP in a suitable solvent like toluene (B28343) or THF. acs.orgillinois.edu

| Catalyst Component | Role | Function |

| Pd(dba)₂ | Palladium Precursor | Source of Pd(0) to initiate the catalytic cycle. |

| BINAP | Ligand | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. researchgate.net |

Optimization of Synthetic Protocols

Optimizing synthetic routes is crucial for improving efficiency, reducing costs, and ensuring the process is suitable for larger-scale production.

Yield Enhancement and Reaction Profile Improvement

For amide coupling reactions, yield can be enhanced by carefully selecting the coupling reagent and reaction conditions. A screening of different coupling agents (e.g., HATU, PyBroP, HBTU, EDC), bases (e.g., DIPEA, NMM), and solvents (e.g., DMF, THF, MeCN) can identify the optimal combination for a specific substrate pair. Monitoring the reaction progress by techniques like HPLC allows for the determination of reaction kinetics and the identification of any side-product formation, guiding further optimization.

In the context of the Buchwald-Hartwig amination, optimization often involves a systematic screening of palladium sources, ligands, bases, and solvents. catsci.com For instance, while Pd(dba)₂ is a common precursor, Pd(OAc)₂ can sometimes lead to faster reactions. researchgate.net The choice of ligand is paramount, with a wide array of phosphine ligands available, each with specific benefits for certain substrate classes. The base also plays a critical role, with stronger bases like NaOtBu often required for less reactive aryl chlorides, while milder bases like Cs₂CO₃ may be sufficient for more reactive aryl bromides and can be more tolerant of base-sensitive functional groups. acs.orgillinois.edu

| Parameter | Optimization Strategy | Impact on Reaction |

| Catalyst Loading | Reducing catalyst concentration | Minimizes cost and residual metal in the product. numberanalytics.com |

| Ligand Selection | Screening various phosphine ligands | Affects reaction rate, yield, and substrate scope. catsci.com |

| Base Selection | Testing different inorganic and organic bases | Influences reaction rate and functional group tolerance. catsci.com |

| Solvent Choice | Screening a range of polar and non-polar solvents | Can significantly affect solubility, reaction rate, and selectivity. catsci.com |

Process Development for Scalability

Transitioning a synthetic protocol from the laboratory bench to a larger, industrial scale presents a unique set of challenges. For the synthesis of N-(4-Amino-2-chlorophenyl)nicotinamide, scalability would be a key consideration.

For traditional amide coupling, factors such as the cost and safety of the coupling reagent become more important on a larger scale. While HATU is highly effective, its cost may be prohibitive for large-scale manufacturing. In such cases, activation via an acyl chloride using less expensive reagents like SOCl₂ might be preferred.

Structure Activity Relationship Sar Studies of N 4 Amino 2 Chlorophenyl Nicotinamide Derivatives

Systematic Substituent Variation Analysis

The core scaffold of N-(4-Amino-2-chlorophenyl)nicotinamide offers multiple sites for chemical modification, including the nicotinamide (B372718) ring, the N-phenyl ring, and the amide linker. Systematic variation of substituents at these positions has provided critical insights into the structural requirements for optimal biological activity.

Modifications to the aromatic and heteroaromatic rings of the N-(4-Amino-2-chlorophenyl)nicotinamide scaffold have been shown to significantly modulate biological activity. Studies on related nicotinamide derivatives have demonstrated that the nature and position of substituents on both the nicotinamide and the N-phenyl rings are crucial for their interaction with biological targets. nih.govnih.gov

Substitutions on the nicotinamide ring also play a pivotal role. Research on nicotinamide derivatives as antifungal agents has shown that modifications at the 2-position of the pyridine (B92270) ring can lead to significant changes in activity. For example, a methylthio group at this position in N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide conferred moderate antifungal activity. nih.gov

The following table summarizes the impact of various aromatic substitutions on the activity of nicotinamide derivatives, providing a basis for understanding the potential effects on the N-(4-Amino-2-chlorophenyl)nicotinamide core structure.

| Scaffold | Substitution | Impact on Activity | Reference |

| Nicotinamide (Scaffold I) | 1,2,3-trimethoxybenzene tail | Higher activity | nih.gov |

| Nicotinamide (Scaffold I) | Nitrobenzene tail | Lower activity | nih.gov |

| Nicotinamide (Scaffold II) | Chlorobenzene tail | Higher activity | nih.gov |

| Nicotinamide (Scaffold II) | N-phenylacetamide tail | Lower activity | nih.gov |

| 2-(methylthio)nicotinamide | 3-chloro-4-fluorophenyl | Moderate antifungal activity | nih.gov |

The amide linker in N-(4-Amino-2-chlorophenyl)nicotinamide and any appended aliphatic chains are critical for maintaining the correct orientation of the aromatic rings and for establishing additional interactions with the target protein. Modifications in the length, flexibility, and composition of these elements can profoundly impact biological activity.

The introduction of a flexible, chiral chain to niacinamide derivatives has been explored to develop new fungicidal and herbicidal agents. nih.gov This approach underscores the importance of the linker in providing conformational flexibility, which can allow the molecule to adopt an optimal binding pose within the active site of a target enzyme or receptor. The chirality of this chain was also found to be a key determinant of activity, suggesting specific stereochemical requirements for interaction. nih.gov

Furthermore, SAR studies on nicotinamides as androgen receptor antagonists have highlighted the significance of an extended linear scaffold. nih.gov The length and rigidity of the linker connecting the core nicotinamide to other parts of the molecule were found to be crucial for displacing key structural elements of the receptor, leading to an antagonistic effect. nih.gov While these studies were not performed on the exact N-(4-Amino-2-chlorophenyl)nicotinamide backbone, they provide valuable principles for how aliphatic chain and linker modifications could be strategically employed to modulate the activity of its derivatives.

| Modification | Rationale | Potential Impact | Reference |

| Introduction of a flexible chain | Increase conformational freedom to optimize binding | Enhanced potency | nih.gov |

| Variation in linker length | Alter the distance between key pharmacophoric groups | Modulate activity (increase or decrease) | nih.gov |

| Introduction of a chiral center in the linker | Achieve specific stereochemical interactions with the target | Improved potency and selectivity | nih.gov |

Positional and Stereochemical Influences on Biological Activity

The precise spatial arrangement of atoms and functional groups within a molecule is a fundamental determinant of its biological activity. For N-(4-Amino-2-chlorophenyl)nicotinamide derivatives, both the position of substituents (regiochemistry) and the three-dimensional orientation of chiral centers (stereochemistry) are critical factors.

The position of halogen atoms on the aromatic rings of N-(4-Amino-2-chlorophenyl)nicotinamide derivatives can have a dramatic effect on their biological potency. The inherent chloro substituent at the 2-position of the N-phenyl ring is a defining feature of this chemical series. The regioselectivity of halogenation is a critical consideration in the synthesis of analogs, as different isomers can exhibit vastly different biological profiles. nih.govwuxibiology.comnih.govchemrxiv.orgresearchgate.net

Traditional electrophilic aromatic halogenation of N-aryl amides often results in a mixture of ortho and para substituted products. nih.gov The ability to direct halogenation to a specific position is therefore of significant synthetic and medicinal chemistry interest. The placement of a halogen can influence not only the electronic properties of the ring but also its steric interactions with the binding site.

For example, in the development of nicotinamide-based fungicides, the presence of chloro substituents on the pyridine ring was found to be important for activity. nih.gov The specific substitution pattern can dictate the molecule's ability to fit into the active site of the target enzyme and form key interactions. While direct studies on the regiochemical effects of additional halogens on the N-(4-Amino-2-chlorophenyl)nicotinamide scaffold are limited, the principles of regioselective halogenation and its impact on the biological activity of related compounds suggest that this is a critical parameter to consider in the design of new derivatives.

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. mdpi.com Many biological targets, such as enzymes and receptors, are themselves chiral and will therefore interact differently with the different enantiomers or diastereomers of a chiral drug molecule.

In the context of nicotinamide derivatives, the introduction of a chiral center, for instance in a flexible side chain, has been shown to be a successful strategy for developing active compounds. nih.gov A study on new niacinamide derivatives containing a chiral flexible chain found that the fungicidal and herbicidal activities were dependent on the stereochemistry of the molecule. nih.gov This implies that one enantiomer may fit more favorably into the binding site of the target protein, leading to a more potent biological effect.

While the parent N-(4-Amino-2-chlorophenyl)nicotinamide is not chiral, the introduction of chiral substituents can lead to stereoisomers with distinct biological activities. The differential effects of stereoisomers are a well-established principle in medicinal chemistry, where one enantiomer may be responsible for the desired therapeutic effect while the other may be inactive or even contribute to off-target effects. Therefore, the stereochemical contributions to potency and efficacy are a critical aspect of the SAR of N-(4-Amino-2-chlorophenyl)nicotinamide derivatives.

Physiochemical Property Correlations with Activity

The biological activity of a compound is not solely determined by its structure but also by its physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between these properties and the biological activity of a series of compounds. researchgate.netunair.ac.idnih.govresearchgate.net

For nicotinamide derivatives, QSAR studies have revealed that a combination of lipophilic and steric factors often governs their affinity for biological targets. researchgate.net For instance, in a study of 6-substituted nicotine (B1678760) derivatives, it was found that a combination of the lipophilicity (π) and the volume of the substituent at the 6-position accounted for the binding affinity. researchgate.net This suggests that there is an optimal balance of lipophilicity and size for effective interaction with the target.

Electronic properties of substituents also play a crucial role. The electron-donating or electron-withdrawing nature of a substituent can influence the pKa of the molecule and its ability to participate in hydrogen bonding or other electronic interactions.

Hydrophobicity and Hydrophilicity Balance in Target Interaction

The balance between hydrophobic and hydrophilic properties of a molecule, often quantified by its lipophilicity (logP), is a critical factor influencing its pharmacokinetic and pharmacodynamic profiles. In the context of N-(4-Amino-2-chlorophenyl)nicotinamide derivatives, this balance is pivotal for effective interaction with biological targets.

Conversely, the amino group on the phenyl ring and the amide linkage in the nicotinamide structure contribute to the molecule's hydrophilic character through potential hydrogen bonding. The interplay between these groups is essential. In studies of other kinase inhibitors, it has been observed that while a certain degree of hydrophobicity is necessary for membrane permeability and reaching the target site, excessive lipophilicity can lead to non-specific binding and reduced solubility. nih.gov The strategic placement of polar groups, such as the amino group in N-(4-Amino-2-chlorophenyl)nicotinamide, can help maintain the necessary aqueous solubility and facilitate specific hydrogen bond interactions within a target's binding pocket.

Research on other nicotinamide derivatives has highlighted the importance of this balance. For example, in the development of antifungal agents, the modification of the N-phenyl ring of nicotinamide derivatives with different substituents allowed for the fine-tuning of their activity spectrum. mdpi.com This suggests that for N-(4-Amino-2-chlorophenyl)nicotinamide derivatives, achieving an optimal hydrophobic-hydrophilic balance is key to maximizing target-specific interactions while maintaining favorable physicochemical properties.

Electronic Property Modulations and Their Effects

The electronic properties of N-(4-Amino-2-chlorophenyl)nicotinamide derivatives, governed by the electron-donating and electron-withdrawing nature of their constituent groups, play a significant role in their biological activity. These properties influence the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonds, pi-pi stacking, and electrostatic interactions, which are fundamental to molecular recognition by a biological target.

Furthermore, the pyridine ring of the nicotinamide core possesses a specific electron distribution that is crucial for its function. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. Modifications to the electronic nature of the substituents on either the nicotinamide or the phenyl ring can alter the charge distribution across the entire molecule, thereby impacting its interaction with target residues. For example, in the context of nicotinamide N-methyltransferase (NNMT) inhibitors, the electronic nature of the nicotinamide moiety is a key determinant of binding affinity. nih.govnih.gov

The following table illustrates how different substituents on the phenyl ring of analogous compounds can modulate electronic properties and, consequently, biological activity.

| Compound Analogue Structure | Substituent (R) | Electronic Effect of R | Observed Activity Trend |

| N-(4-amino-2-R -phenyl)nicotinamide | Cl | Electron-withdrawing | Potentially enhances binding through specific electrostatic interactions. |

| N-(4-R -2-chlorophenyl)nicotinamide | NH2 | Electron-donating | Can increase hydrogen bonding capacity and modulate pKa. |

| Nicotinamide with varied phenyl substituents | NO2 | Strongly electron-withdrawing | Often leads to increased cytotoxic or radiosensitizing activity in nitroimidazoles. nih.gov |

| Nicotinamide with varied phenyl substituents | OCH3 | Electron-donating | Can alter binding mode and selectivity. |

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For N-(4-Amino-2-chlorophenyl)nicotinamide derivatives, identifying these key pharmacophoric elements is fundamental to understanding their mechanism of action and for the rational design of more potent and selective analogues.

Role of the Nicotinamide Core in Molecular Recognition

The nicotinamide core is a well-established pharmacophoric element in a multitude of enzymes and receptors. nih.govresearchgate.net Its pyridine ring and amide side chain are capable of engaging in a variety of molecular interactions that are crucial for biological recognition. mdpi.com

The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in many enzyme active sites. The amide group is also a critical interaction point, capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This dual functionality allows it to form strong and specific interactions with protein backbones or amino acid side chains. For example, in poly(ADP-ribose) polymerase (PARP) inhibitors, the nicotinamide moiety mimics the natural substrate NAD+, and the amide group forms key hydrogen bonds within the enzyme's active site.

Significance of Peripheral Moieties and their Contribution to Activity

While the nicotinamide core often provides the primary anchoring interactions, the peripheral moieties, in this case, the 4-amino-2-chlorophenyl group, are crucial for modulating potency, selectivity, and pharmacokinetic properties.

The 4-amino-2-chlorophenyl group serves several important functions. The phenyl ring itself provides a hydrophobic surface that can engage in van der Waals interactions or hydrophobic contacts with the target. The substitution pattern on this ring is critical for defining the molecule's shape and electronic properties, which in turn dictates its fit and orientation within the binding site.

The amino group at the 4-position can act as a hydrogen bond donor, forming specific interactions that can significantly enhance binding affinity. Its basic nature may also allow for ionic interactions with acidic residues in the target protein. The chlorine atom at the 2-position, being a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. The position of these substituents is also critical; for instance, SAR studies on 4-amino-2-thiopyrimidine derivatives showed that the placement of substituents significantly influenced their platelet aggregation inhibitory activity. mdpi.com

The following table summarizes the potential contributions of the key pharmacophoric elements of N-(4-Amino-2-chlorophenyl)nicotinamide.

| Pharmacophoric Feature | Potential Interactions | Significance for Activity |

| Nicotinamide Core | ||

| Pyridine Ring | Pi-pi stacking, hydrogen bond acceptor (N atom) | Anchors the molecule in the binding site, provides key recognition points. mdpi.com |

| Amide Group | Hydrogen bond donor and acceptor | Forms specific and strong interactions, crucial for affinity. |

| Peripheral Moiety | ||

| 4-Amino Group | Hydrogen bond donor, potential ionic interactions | Enhances binding affinity and selectivity through specific interactions. |

| 2-Chloro Group | Halogen bonding, hydrophobic interactions | Contributes to binding affinity and can influence selectivity and orientation. |

| Phenyl Ring | Hydrophobic interactions, van der Waals forces | Provides a scaffold for substituents and contributes to overall binding. nih.gov |

Biological Activity and Mechanistic Investigations of N 4 Amino 2 Chlorophenyl Nicotinamide Analogs Preclinical Focus

Antimicrobial Research

The antimicrobial potential of N-(4-Amino-2-chlorophenyl)nicotinamide analogs has been a subject of significant preclinical research. These investigations have explored their efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and protozoa, and have also assessed their ability to disrupt microbial biofilms.

Antibacterial Activity Evaluations

Recent studies have highlighted the moderate antibacterial activity of 2-chloro-N-(substituted phenyl)nicotinamide derivatives, which are structurally similar to N-(4-Amino-2-chlorophenyl)nicotinamide. One study demonstrated that compounds such as 2-chloro-N-(2-chlorophenyl)nicotinamide, 2-chloro-N-(3-chlorophenyl)nicotinamide, and 2-chloro-N-(4-chlorophenyl)nicotinamide exhibit moderate activity against several reference bacterial strains. nih.gov The minimum inhibitory concentrations (MIC) for these compounds were in the range of 37.4–74.8 µM against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Notably, a related analog, N-(2-bromophenyl)-2-chloronicotinamide, showed high efficacy against E. faecalis with a MIC of 32 µM. nih.gov

Table 1: Antibacterial Activity of 2-chloro-N-(substituted phenyl)nicotinamide Analogs

| Compound | Staphylococcus aureus (MIC, µM) | Enterococcus faecalis (MIC, µM) | Pseudomonas aeruginosa (MIC, µM) | Klebsiella pneumoniae (MIC, µM) |

|---|---|---|---|---|

| 2-chloro-N-(2-chlorophenyl)nicotinamide | 37.4–74.8 | 37.4–74.8 | 37.4–74.8 | 37.4–74.8 |

| 2-chloro-N-(3-chlorophenyl)nicotinamide | 37.4–74.8 | 37.4–74.8 | 37.4–74.8 | 37.4–74.8 |

| 2-chloro-N-(4-chlorophenyl)nicotinamide | 37.4–74.8 | 37.4–74.8 | 37.4–74.8 | 37.4–74.8 |

Antifungal Activity Assessment

The antifungal properties of nicotinamide (B372718) derivatives have also been investigated. While specific data for N-(4-Amino-2-chlorophenyl)nicotinamide is not available, studies on related compounds provide insights into their potential. For instance, a series of novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety were synthesized and showed weak to moderate antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov The introduction of a 4-chloro-6-methyl group on the benzene (B151609) ring was found to enhance antifungal activity. nih.gov Another study on N-(thiophen-2-yl) nicotinamide derivatives demonstrated excellent fungicidal activities against cucumber downy mildew. mdpi.com Furthermore, 2-aminonicotinamide derivatives have been designed and synthesized, with some exhibiting potent in vitro antifungal activity against Candida albicans, including fluconazole-resistant strains, with MIC80 values as low as 0.0313 μg/mL. nih.gov

Table 2: Antifungal Activity of Selected Nicotinamide Analogs

| Compound/Analog Type | Fungal Species | Activity | Reference |

|---|---|---|---|

| Nicotinamide derivatives with 1,3,4-oxadiazole | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Weak to moderate | nih.gov |

| N-(thiophen-2-yl) nicotinamide derivatives | Cucumber downy mildew | Excellent | mdpi.com |

Antiprotozoal Potential

Research into the antiprotozoal effects of nicotinamide and its derivatives has shown promising results, particularly against parasites of the genera Leishmania and Trypanosoma. Nicotinamide itself has demonstrated the ability to inhibit the intracellular growth of Leishmania amastigotes. researchgate.net It has also shown activity against Trypanosoma cruzi, the causative agent of Chagas disease, by targeting the parasite's Sir2 enzyme. nih.gov While specific studies on N-(4-Amino-2-chlorophenyl)nicotinamide are lacking, the general antiprotozoal activity of the nicotinamide scaffold suggests that its analogs could also possess such properties. Further research is needed to explore the potential of N-(4-Amino-2-chlorophenyl)nicotinamide and its derivatives as antiprotozoal agents.

Anti-biofilm Properties

Bacterial biofilms present a significant challenge in the treatment of infections due to their inherent resistance to antibiotics. Nicotinamide has been shown to effectively suppress biofilm formation by various pathogens, including Candida albicans. frontiersin.orgresearchgate.net It has been observed that nicotinamide can inhibit biofilm formation and also enhance the activity of antifungal drugs like amphotericin B against established biofilms. nih.gov Although direct evidence for the anti-biofilm properties of N-(4-Amino-2-chlorophenyl)nicotinamide is not available, the demonstrated ability of the parent molecule, nicotinamide, to interfere with biofilm formation suggests that its analogs may also share this valuable characteristic.

Anti-Proliferative and Apoptotic Pathway Explorations in Cancer Cell Models

In addition to their antimicrobial activities, nicotinamide analogs have been investigated for their potential as anti-cancer agents. These studies have primarily focused on their ability to inhibit the growth of cancer cells in vitro and to trigger programmed cell death, or apoptosis.

In vitro Cell Growth Inhibition Assays

Several studies have demonstrated the anti-proliferative effects of novel nicotinamide derivatives against various human cancer cell lines. For instance, a series of newly synthesized pyridinethione and thienopyridine derivatives, which are analogs of nicotinamide, showed interesting antitumor activity, particularly against human liver (HepG-2) and colon (HCT-116) cancer cell lines. acs.org Another study on N-phenylsulfonylnicotinamide derivatives identified a compound, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, with potent antiproliferative activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.07 μM. nih.gov These findings underscore the potential of the nicotinamide scaffold as a basis for the development of new anti-cancer drugs.

Table 3: In vitro Anti-proliferative Activity of Selected Nicotinamide Analogs

| Compound/Analog Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyridinethione and thienopyridine derivatives | HepG-2 (Liver), HCT-116 (Colon) | Interesting antitumor activity | acs.org |

Cell Cycle Perturbation Analysis

There is no available scientific literature that has investigated the effects of N-(4-Amino-2-chlorophenyl)nicotinamide on the cell cycle of any cell line. Consequently, data regarding its potential to cause cell cycle arrest at specific phases (e.g., G1, S, G2/M) or its impact on the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) is non-existent.

Induction of Apoptosis Pathways

Similarly, research on the ability of N-(4-Amino-2-chlorophenyl)nicotinamide to induce programmed cell death, or apoptosis, is not present in the public domain. There are no studies that have examined its potential to activate intrinsic or extrinsic apoptotic pathways, measure the activation of caspases, or assess changes in the expression of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.

Mechanisms of Action Elucidation

The precise molecular mechanisms through which N-(4-Amino-2-chlorophenyl)nicotinamide may exert biological effects have not been elucidated.

There are no published studies that have identified or validated specific molecular targets of N-(4-Amino-2-chlorophenyl)nicotinamide. While some analogs of nicotinamide are known to target enzymes such as poly(ADP-ribose) polymerases (PARPs), no such data exists for this specific compound.

An analysis of the cellular pathways modulated by N-(4-Amino-2-chlorophenyl)nicotinamide, including any potential for the suppression of DNA replication, has not been reported. The broader class of nicotinamide analogs has been noted to affect DNA synthesis and repair, but these findings cannot be specifically attributed to N-(4-Amino-2-chlorophenyl)nicotinamide without direct experimental evidence.

In Vivo Pharmacological Assessment in Relevant Models (Non-Clinical)

Preclinical evaluation of the efficacy of N-(4-Amino-2-chlorophenyl)nicotinamide in animal models of disease is currently absent from the scientific literature.

No in vivo studies have been published that assess the therapeutic potential of N-(4-Amino-2-chlorophenyl)nicotinamide in any preclinical disease models. Therefore, its efficacy, as well as any potential impact on disease progression or survival, remains unknown.

Based on a comprehensive search for scientific literature, there are no specific computational or in silico studies available for the chemical compound N-(4-Amino-2-chlorophenyl)nicotinamide . Research detailing molecular docking simulations, ligand-target interaction analyses, binding affinity predictions, active site characterizations, or quantum chemical calculations such as Density Functional Theory (DFT) and Frontier Molecular Orbital (HOMO/LUMO) analysis for this particular molecule could not be located.

While extensive research exists on related compounds, particularly the parent molecule nicotinamide and its various other derivatives, the specific data required to construct an article based on the provided outline for "N-(4-Amino-2-chlorophenyl)nicotinamide" is not present in the available literature.

General methodologies that would be applied in such research include:

Molecular Docking: A computational technique to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This is used to understand potential interactions and binding affinity. For example, studies on nicotinamide derivatives often investigate their fit into the active sites of enzymes like VEGFR-2 or viral proteins. nih.govnih.gov

Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to predict properties like structural stability, vibrational frequencies, and reactivity. tandfonline.com

HOMO-LUMO Analysis: The study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A small energy gap generally implies higher chemical reactivity. nih.gov

Without specific studies on N-(4-Amino-2-chlorophenyl)nicotinamide, it is not possible to provide the detailed, data-driven article as requested.

Computational and in Silico Approaches in Research and Development

Quantum Chemical Calculations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. This visualization is crucial for predicting how a molecule will interact with other molecules, such as biological receptors. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded to indicate different charge characteristics.

In a typical MEP map:

Red and yellow areas represent regions of negative electrostatic potential. These areas are electron-rich and are likely sites for electrophilic attack. They often correspond to the locations of lone pairs of electrons on electronegative atoms like oxygen and nitrogen.

Blue areas indicate regions of positive electrostatic potential. These electron-poor regions are susceptible to nucleophilic attack.

Green areas denote regions of neutral or near-zero potential.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of N-(4-Amino-2-chlorophenyl)nicotinamide

| Molecular Region | Predicted Electrostatic Potential | Predicted Interaction Role |

| Nicotinamide (B372718) Ring Nitrogen | Negative | Hydrogen Bond Acceptor |

| Carbonyl Oxygen | Negative | Hydrogen Bond Acceptor |

| Amino Group Nitrogen | Negative | Hydrogen Bond Donor/Acceptor |

| Aromatic Hydrogens | Positive | Potential for weak interactions |

Virtual Screening and Lead Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target. If the 3D structure of a target protein for N-(4-Amino-2-chlorophenyl)nicotinamide was known, SBDD could be employed to:

Docking Simulations: Virtually place the compound into the binding site of the target protein to predict its binding conformation and affinity.

Scoring Functions: Estimate the strength of the protein-ligand interaction to rank potential drug candidates.

Lead Optimization: Guide the chemical modification of the compound to improve its binding efficacy and selectivity.

Although specific SBDD initiatives for N-(4-Amino-2-chlorophenyl)nicotinamide are not detailed in available research, this approach would be a standard and powerful method to explore its therapeutic potential against specific biological targets.

Ligand-Based Pharmacophore Modeling

In the absence of a known 3D structure of the target, ligand-based pharmacophore modeling can be utilized. This method involves identifying the essential structural features (pharmacophore) that are common to a set of known active molecules. A pharmacophore model for N-(4-Amino-2-chlorophenyl)nicotinamide and its analogs would define the spatial arrangement of key features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic groups

Positive and negative ionizable groups

This model could then be used as a 3D query to screen virtual compound libraries to find novel molecules with similar pharmacophoric features, which are also likely to be active against the same target.

Table 2: Potential Pharmacophoric Features of N-(4-Amino-2-chlorophenyl)nicotinamide

| Feature | Description | Potential Role in Binding |

| Aromatic Rings | Phenyl and Pyridine (B92270) Rings | Pi-pi stacking interactions |

| Hydrogen Bond Acceptors | Carbonyl Oxygen, Pyridine Nitrogen | Formation of hydrogen bonds with receptor |

| Hydrogen Bond Donors | Amide and Amino Nitrogens | Formation of hydrogen bonds with receptor |

| Halogen Atom | Chlorine | Can participate in halogen bonding |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for confirming the identity and structural integrity of synthesized N-(4-Amino-2-chlorophenyl)nicotinamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of nicotinamide (B372718) derivatives. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, researchers can map the precise arrangement of atoms within the molecule.

While specific spectral data for N-(4-Amino-2-chlorophenyl)nicotinamide is not detailed in the provided sources, extensive data exists for closely related structural analogs, such as chloro- and fluoro-substituted N-phenylniacinamides. niscpr.res.in For example, the analysis of 2-Chloro-N-(4-chloro-2-fluorophenyl)niacinamide in DMSO-d6 reveals characteristic signals that can be used to infer the expected spectral features of the target compound. niscpr.res.in

The ¹H-NMR spectrum would be expected to show distinct signals for the protons on the nicotinamide and the aminobenzoyl rings. The amide proton (N-H) typically appears as a singlet at a high chemical shift (e.g., ~10.5 ppm). niscpr.res.in Protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific shifts and splitting patterns determined by their positions relative to the nitrogen atom and other substituents. Similarly, the protons on the 4-amino-2-chlorophenyl ring would also resonate in the aromatic region, with their patterns influenced by the amino and chloro groups.

In ¹³C-NMR spectroscopy, distinct resonances for each carbon atom in the molecule are observed. The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum (e.g., ~164 ppm). niscpr.res.in The carbons of the pyridine and phenyl rings would appear in the aromatic region (typically δ 115-155 ppm), with their exact chemical shifts influenced by the attached functional groups. niscpr.res.in

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Structurally Similar Niacinamide Analog (2-Chloro-N-(4-chloro-2-fluorophenyl)niacinamide in DMSO-d6) niscpr.res.in

| Analysis Type | Chemical Shift (δ ppm) | Description |

|---|---|---|

| ¹H-NMR | 10.57 | Amide N-H proton |

| 8.48 | Pyridine ring proton | |

| 8.02 | Pyridine ring proton | |

| 7.90 | Phenyl ring proton | |

| 7.54 - 7.46 | Phenyl ring protons | |

| 7.29 | Pyridine ring proton | |

| ¹³C-NMR | 164.63 | Amide Carbonyl (C=O) |

Note: The data presented is for a closely related analog and serves to illustrate the expected spectral regions and characteristics for N-(4-Amino-2-chlorophenyl)nicotinamide.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For N-(4-Amino-2-chlorophenyl)nicotinamide, the IR spectrum would exhibit key absorption bands confirming its structure.

Key expected vibrational frequencies include:

N-H Stretching: The amide (N-H) and amino (N-H) groups would show characteristic stretching vibrations, typically in the range of 3100-3500 cm⁻¹. For instance, a related compound, 2-Chloro-N-(4-chloro-2-fluorophenyl)niacinamide, shows N-H stretching bands at 3218 and 3176 cm⁻¹. niscpr.res.in Amino groups in similar structures show stretching bands in the range of 3300-3500 cm⁻¹. mdpi.com

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) group stretch is expected, typically appearing in the region of 1650-1680 cm⁻¹. The analog 2-Chloro-N-(4-chloro-2-fluorophenyl)niacinamide exhibits this peak at 1660 cm⁻¹. niscpr.res.in

C=C and C=N Stretching: Aromatic ring (phenyl and pyridine) C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. niscpr.res.in

C-Cl Stretching: The presence of the chlorine atom would be indicated by a C-Cl stretching vibration, typically found in the fingerprint region below 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for N-(4-Amino-2-chlorophenyl)nicotinamide Based on Analog Data niscpr.res.inmdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine & Amide (N-H) | Stretching | 3100 - 3500 |

| Amide (C=O) | Stretching | 1650 - 1680 |

| Aromatic Rings (C=C, C=N) | Stretching | 1400 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For N-(4-Amino-2-chlorophenyl)nicotinamide (C₁₂H₁₀ClN₃O), the exact mass can be calculated and compared with the experimentally determined value. Techniques like Electrospray Ionization (ESI) are commonly used. When coupled with a Time-of-Flight (TOF) analyzer, as in LC-QTOF-MS, it provides high-resolution mass data. For example, the related compound 2-Chloro-N-(4-chloro-2-fluorophenyl)niacinamide was analyzed by HPLC-TOF/MS, yielding a measured mass of 282.9847 [M-H]⁻, which closely matched its calculated mass. niscpr.res.in This confirms the elemental composition of the synthesized molecule. The fragmentation pattern observed in MS/MS experiments can further be used to confirm the compound's structure by identifying characteristic fragments.

Chromatographic Separation Methods

Chromatographic methods are essential for separating N-(4-Amino-2-chlorophenyl)nicotinamide from reaction mixtures, starting materials, and impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying nicotinamide derivatives. sigmaaldrich.comsigmaaldrich.com A typical HPLC system for analyzing such compounds would utilize a reversed-phase column, such as a C18 column.

The separation is achieved using a mobile phase, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov An isocratic or gradient elution can be employed to achieve optimal separation. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light. For instance, a method for the related compound 4-Amino-2-chloropyridine used a mobile phase of acetonitrile and a sulfuric acid buffer with UV detection at 200 nm. sielc.com

Table 3: Representative HPLC Method Parameters for Analysis of Related Compounds nih.govsielc.com

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Buffered Aqueous Solution |

| Detection | UV Spectroscopy (e.g., 200 nm) |

| Flow Rate | ~1.0 mL/min |

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This technique is particularly valuable for quantifying trace levels of compounds in complex matrices. The use of smaller particle size columns in UPLC leads to sharper peaks and better separation efficiency.

The coupling to a mass spectrometer (such as a triple quadrupole or TOF) allows for highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the target compound and its fragments. nih.gov This is crucial for quantitative studies and impurity profiling. The development of a UPLC-MS method would involve optimizing chromatographic conditions (column, mobile phase) and MS parameters (ionization source, cone voltage, collision energy) to achieve the best performance for N-(4-Amino-2-chlorophenyl)nicotinamide.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS) has emerged as a powerful analytical tool for the analysis of a wide range of chemical compounds, including polar substances like N-(4-Amino-2-chlorophenyl)nicotinamide. nih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. The properties of supercritical CO2 offer advantages such as low viscosity and high diffusivity, which facilitate high-speed and high-efficiency separations. mdpi.com

In the analysis of polar aromatic amines, SFC is particularly advantageous. The technique allows for rapid separation and is compatible with mass spectrometry, which provides superior identification of analytes based on both retention time and specific mass-to-charge ratios. researchgate.net For compounds like N-(4-Amino-2-chlorophenyl)nicotinamide, method development in SFC-MS would involve the careful optimization of several key parameters to achieve the desired separation and sensitivity.

Key SFC-MS Parameters for Analysis:

Stationary Phase: The choice of the column (stationary phase) is critical. For polar compounds, specialized columns are often employed. Common choices include columns with polar modifications that can effectively retain and separate analytes based on their chemical properties. mdpi.com

Mobile Phase: While supercritical CO2 is the main component, organic modifiers such as methanol, ethanol, or acetonitrile are added to the mobile phase to increase its solvating power for polar analytes. researchgate.net Additives like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can be introduced to the modifier to improve peak shape and enhance ionization in the mass spectrometer. mdpi.comresearchgate.net

Mass Spectrometry Detection: MS detection, often using electrospray ionization (ESI) in the positive ion mode, provides high sensitivity and selectivity. researchgate.netnih.gov By monitoring specific precursor and product ion transitions (Multiple Reaction Monitoring, MRM), it is possible to quantify the target analyte with high precision and accuracy, even in complex sample matrices. researchgate.net

The application of SFC-MS provides a "green" alternative to traditional liquid chromatography, as it significantly reduces the consumption of organic solvents. researchgate.net Its high-throughput capabilities make it an attractive option for the routine analysis of pharmaceutical compounds and metabolites in various biological and environmental samples. nih.govresearchgate.net

Advanced Derivatization for Analytical Enhancement

Chemical derivatization is a widely used strategy in analytical chemistry to modify an analyte's structure to improve its chromatographic behavior or detection characteristics. ontosight.aiacademicjournals.org For a compound like N-(4-Amino-2-chlorophenyl)nicotinamide, which contains a primary aromatic amine group, derivatization can overcome challenges related to poor ionization efficiency or lack of a strong chromophore, thereby enhancing analytical sensitivity and selectivity. researchgate.neteurekaselect.com

Strategies for Improved Detection Limits

The primary goal of derivatization for enhanced detection is to attach a chemical tag to the analyte that makes it more easily measurable. This can be achieved through several mechanisms:

Improving Ionization Efficiency in MS: One of the most effective strategies is to introduce a group with high proton affinity or a permanent positive charge. academicjournals.orgrsc.org This significantly enhances the signal intensity in positive mode electrospray ionization mass spectrometry (ESI-MS). For instance, tagging a primary amine with a reagent containing a tertiary amine tail can dramatically increase the analyte's proton affinity and, consequently, its detection sensitivity by many folds. rsc.orgnih.govnsf.govrowan.edu

Introducing Chromophores or Fluorophores: For detection methods like UV-Visible or fluorescence spectroscopy, derivatizing agents that contain strong chromophoric or fluorophoric moieties are used. This allows for highly sensitive detection even when the original analyte has poor absorption or fluorescence properties. nih.gov Reagents like dansyl chloride and 9-fluorenylmethoxycarbonyl chloride (FMOC) are classic examples used for derivatizing amines to yield highly fluorescent products. nih.govrsc.org

The selection of a derivatization reagent is critical and depends on the analytical technique being employed. The reaction should be rapid, quantitative, and produce a stable derivative. nih.gov The table below summarizes various derivatization reagents used for primary amines and their impact on detection.

| Derivatizing Reagent | Target Functional Group | Detection Method | Reported Improvement in Detection |

|---|---|---|---|

| N-(4-aminophenyl)piperidine | Carboxylic Acids (improves positive ionization) | SFC-MS | 25- to 2100-fold improvement in LODs. nih.govrowan.edu |

| Dansyl Chloride | Primary and Secondary Amines, Phenols | HPLC-Fluorescence/UV | Creates highly fluorescent derivatives, enabling trace-level detection. nih.govrsc.org |

| 9-fluorenylmethoxycarbonyl chloride (FMOC) | Primary and Secondary Amines | HPLC-Fluorescence | Commonly used for amino acid analysis, providing stable, fluorescent derivatives. rsc.org |

| o-Phthaldialdehyde (OPA) | Primary Amines | HPLC-Fluorescence | Fast reaction time, but derivatives can have stability issues. nih.gov |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Primary Amines | MALDI-MS | Efficiently derivatizes small molecules, yielding ions detectable in positive mode. mdpi.com |

Applications in Complex Mixture Analysis

Analyzing target compounds in complex matrices, such as biological fluids (urine, plasma), environmental samples (wastewater), or food products, presents significant challenges due to the presence of interfering substances. nih.govnih.gov Derivatization is a powerful tool to enhance the reliability and accuracy of analysis in such scenarios. researchgate.net

Enhanced Chromatographic Separation: Chemical modification can alter the polarity and chromatographic properties of the analyte. academicjournals.org This can be used to shift the retention time of the derivatized analyte away from co-eluting matrix components, leading to a cleaner chromatogram and more accurate quantification. academicjournals.org For example, introducing a nonpolar group can improve retention in reversed-phase liquid chromatography. academicjournals.org

Increased Specificity in MS/MS: Derivatization can introduce a specific structural element into the analyte, which then leads to predictable and characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). academicjournals.org This enhances the specificity of the method, as the detection is based on a unique fragmentation pathway for the derivatized analyte, reducing the likelihood of false positives from matrix interferences.

Matrix Effect Mitigation: In ESI-MS, matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. By derivatizing the analyte to improve its ionization efficiency, it becomes more competitive in the ionization process, thus mitigating the suppressive effects of the matrix. rsc.org

The application of derivatization has proven successful in the analysis of primary aromatic amines in various complex samples, enabling their quantification at trace levels. nih.govunizar.es For N-(4-Amino-2-chlorophenyl)nicotinamide, a validated derivatization protocol would be essential for its reliable determination in pharmacokinetic studies, environmental monitoring, or quality control of pharmaceutical formulations.

| Application Area | Matrix | Derivatization Goal | Example Reference |

|---|---|---|---|

| Bioanalysis | Human Urine | Simultaneous analysis of 39 primary aromatic amines. | LC-MS/MS method development. nih.gov |

| Environmental Monitoring | Wastewater, Soil | Improve sensitivity and achieve low detection limits for aromatic amines. | Precolumn derivatization for HPLC-Fluorescence detection. nih.gov |

| Pharmaceutical Analysis | Dosage Forms | Enhance ionization efficiency and MS/MS detectability. | General review of pre-column derivatization. academicjournals.org |

| Metabolomics | Human Tissue | Improve sensitivity and allow for analysis of virtually all metabolites in a single run. | Multi-functional derivatization for ESI-MS. rsc.org |

| Food Safety | Wine Samples | Increase sensitivity and selectivity for the detection of biogenic amines. | Comparison of derivatization reagents. mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel Chemical Scaffolds Based on the Nicotinamide (B372718) Motif

The nicotinamide motif is a foundational element in the design of new therapeutic agents, with ongoing research focused on modifying and diversifying its core structure to enhance potency, selectivity, and drug-like properties. The development of novel chemical scaffolds is a key strategy to unlock new biological activities and overcome limitations of existing compounds.

Researchers are actively designing and synthesizing new series of nicotinamide derivatives by modifying the scaffold with various functional groups and structural motifs. For instance, the creation of derivatives bearing a diarylamine-modified scaffold has been explored for use as succinate (B1194679) dehydrogenase inhibitors in agricultural applications. nih.gov Another area of intense investigation is in oncology, where novel nicotinamide derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. semanticscholar.orgmdpi.com These designs often incorporate different linker moieties and pharmacophoric groups, such as hydrazone, to optimize interactions with the target's active site. mdpi.com

The versatility of the nicotinamide scaffold is further demonstrated by its incorporation into more complex structures. The N-acylhydrazone (NAH) motif, for example, has been recognized as a highly adaptable and promising scaffold in medicinal chemistry, serving as a building block for bioactive compounds. researchgate.net By appending moieties like monosaccharides to the nicotinamide core via hydrazone linkages, scientists are exploring new chemical space for potential anticancer agents. researchgate.net The goal of these scaffold modifications is often to improve target binding, alter pharmacokinetic properties, or create compounds that can disrupt specific cellular structures, such as the fungal cell wall. mdpi.com This continuous evolution of the nicotinamide scaffold underscores a vibrant and promising future for the discovery of new drugs for a wide range of diseases. mdpi.com

| Scaffold/Motif Modification | Therapeutic Target/Application | Research Finding |

| Diaryl-modified scaffold | Succinate Dehydrogenase (SDH) | Resulted in compounds with moderate to good fungicidal and SDH enzymatic inhibitory activities. nih.gov |

| Phenyl ring linkers, hydrazone moiety | VEGFR-2 (Anticancer) | Design of potent inhibitors with strong anti-proliferative activities against human cancer cell lines. mdpi.com |

| N-acylhydrazone (NAH) motif | General Drug Design | Recognized as a versatile and promising scaffold for synthesizing bioactive compounds, including anticancer agents. researchgate.net |

| Monosaccharide conjugates | Anticancer | Synthesis of nicotinamide derivatives tailed with monosaccharides to explore new anticancer possibilities. researchgate.net |

Exploration of Polypharmacology and Multi-target Approaches in Compound Design

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology—the design of single chemical entities that can modulate multiple biological targets simultaneously. nih.govnih.gov This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target may be insufficient. nih.govresearchgate.net The nicotinamide scaffold is well-suited for the development of such multi-targeted agents.

A rational approach to polypharmacological drug design was demonstrated by combining phenotypic discovery with a computational method called restricted fragment docking (RFD). nih.gov This strategy led to the identification of a nicotinamide analog, LP-10d, that precisely modulates three distinct protein kinases—RIPK1, MAP4K4, and ALK—providing synergistic neuroprotective effects. nih.gov This work highlights a pathway for the rational design of multi-target drugs, moving beyond serendipitous discovery. nih.gov

The inherent biological activity of nicotinamide itself suggests a multi-target profile, as it influences numerous cellular pathways, including those governed by mTOR, AMPK, and autophagy. nih.gov Its conversion to NAD+ activates a wide range of enzymes, such as sirtuins and PARPs, which have diverse roles in cellular health, metabolism, and DNA repair. researchgate.net This natural polypharmacology provides a foundation for designing derivatives with tailored multi-target profiles. For instance, nicotinamide analogs have been investigated as potential multi-target agents against viral pathogens like SARS-CoV-2 by targeting key viral proteins involved in entry and replication. nih.govresearchgate.net The future of drug design will likely see an increased focus on creating single compounds that can orchestrate complex biological responses by interacting with a network of targets, a strategy for which nicotinamide derivatives are prime candidates. nih.gov

Integration of Advanced Computational and Experimental Methods in Discovery Pipelines

The discovery and optimization of novel compounds based on the nicotinamide scaffold are being significantly accelerated by the tight integration of computational and experimental techniques. frontiersin.orgjddhs.com This synergistic approach allows for a more rational, efficient, and cost-effective drug discovery workflow, from initial hit identification to lead optimization. jddhs.comfrontiersin.org

In silico methods are now routinely used at the outset of drug design projects. nih.gov Techniques such as virtual screening, molecular docking, and pharmacophore modeling enable researchers to rapidly screen vast chemical libraries and prioritize compounds for synthesis and testing. frontiersin.orgnih.gov For nicotinamide derivatives, these methods have been instrumental in designing potent inhibitors for targets like VEGFR-2. semanticscholar.orgbohrium.comresearchgate.net Computational tools like Density Functional Theory (DFT) are used to determine the three-dimensional structure and reactivity of designed compounds, while molecular dynamics (MD) simulations confirm their binding stability with the target protein over time. semanticscholar.orgbohrium.com Further computational analysis, such as Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, provides detailed insights into the binding energy and key interactions between the ligand and the protein. semanticscholar.org

These computational predictions are then validated and refined through experimental work. acs.org High-throughput screening (HTS) allows for the rapid testing of synthesized compounds, and detailed structure-activity relationships (SARs) are established. jddhs.comnih.gov For example, a systematic study of nicotinamide cofactor biomimetics combined the synthesis of analogs with assays to measure electrochemical potentials and enzyme kinetics, using DFT and computational modeling to provide a theoretical framework for the observed results. acs.org This iterative cycle of computational design and experimental validation streamlines the optimization process, enabling researchers to predict properties like chemical stability before undertaking costly and time-consuming synthesis. rsc.org This integrated pipeline is crucial for efficiently navigating the complexities of modern drug discovery and developing the next generation of nicotinamide-based therapeutics. jddhs.com

| Computational Method | Application in Nicotinamide Research | Experimental Validation |

| Molecular Docking & Virtual Screening | Identifying novel nicotinamide analogs as inhibitors of targets like VEGFR-2 and nicotinamidase. semanticscholar.orgnih.gov | In vitro enzyme inhibition assays and cytotoxicity screening against cancer cell lines. semanticscholar.orgbohrium.com |

| Molecular Dynamics (MD) Simulations | Confirming the conformational stability and binding integrity of nicotinamide derivatives in the active site of a target protein. semanticscholar.orgnih.gov | Structural biology methods (e.g., X-ray crystallography) to confirm binding mode. acs.org |

| Density Functional Theory (DFT) | Determining 3D structure, stability, and reactivity of designed compounds; evaluating decomposition mechanisms. semanticscholar.orgrsc.org | Synthesis and characterization of the designed compounds; stability assays in buffers. acs.orgrsc.org |

| MM-GBSA/MM-PBSA | Calculating binding free energies to understand the strength and nature (e.g., van der Waals, electrostatic) of the interaction. semanticscholar.orgnih.gov | Biophysical techniques like Isothermal Titration Calorimetry (ITC) to measure binding affinity. |

| QSAR (Quantitative Structure-Activity Relationship) | Analyzing and predicting the properties of compounds to guide the rational design of molecules with enhanced efficacy. frontiersin.org | Establishing SAR through systematic synthesis and biological evaluation of analog series. mdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Amino-2-chlorophenyl)nicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves a condensation reaction between 2-chloronicotinic acid derivatives and 4-amino-2-chloroaniline. Key steps include:

- Amidation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) under inert atmosphere .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of acid to amine), temperature (60–80°C), and reaction time (12–24 hrs) improves yields (70–85%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N-(4-Amino-2-chlorophenyl)nicotinamide?

- Techniques :

- FT-IR : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and NH₂/NH groups (3400–3200 cm⁻¹) .

- HPLC : Reverse-phase C18 column with mobile phase acetonitrile/water (70:30 v/v) at 1 mL/min; retention time ~8.5 min .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ 10.2 ppm) .

Advanced Research Questions

Q. How can the antiviral or enzyme-inhibitory activity of N-(4-Amino-2-chlorophenyl)nicotinamide be systematically evaluated?

- Assay Design :

- HDAC Inhibition : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in HeLa cell lysates; measure IC₅₀ via fluorescence intensity .

- Antiviral Testing : Plaque reduction assays against adenovirus (HAdV-C5) in A549 cells; quantify viral load via qPCR .

- Controls : Include niclosamide (positive control) and DMSO vehicle.

Q. What computational strategies are employed to study the structure-activity relationship (SAR) of N-(4-Amino-2-chlorophenyl)nicotinamide derivatives?

- Methods :

- Molecular Docking : AutoDock Vina for binding affinity prediction with HDAC8 (PDB: 1T69) or viral capsid proteins .

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., Cl vs. OCH₃) with bioactivity .

Q. How can analytical methods be optimized to resolve impurities in N-(4-Amino-2-chlorophenyl)nicotinamide batches?

- HPLC Optimization :

- Column : Newcrom R1 (C18, 250 × 4.6 mm, 5 µm).

- Gradient : 10–90% acetonitrile in 0.1% TFA over 30 min; detect at 254 nm .

- Impurity Profiling : LC-MS/MS to identify byproducts (e.g., hydrolyzed amides or chlorinated intermediates).

Data-Driven Challenges

Q. How do contradictory reports on biological activity arise, and how can they be resolved?

- Case Study : Discrepancies in HDAC inhibition potency may stem from:

- Assay Variability : Differences in substrate concentration or cell lines.

- Structural Analogues : Compare with N-(4-Amino-2-methoxyphenyl)nicotinamide (lower Cl→OCH₃ reduces electronegativity) .

- Resolution : Standardize protocols (e.g., NIH/ATP guidelines) and validate via orthogonal assays (e.g., Western blot for acetylated histone H3).

Q. What role does N-(4-Amino-2-chlorophenyl)nicotinamide play in material science, such as graphene functionalization?

- Application : Acts as a diazonium precursor for covalent graphene modification.

- Procedure : Microwave-assisted grafting in acetonitrile/water with isoamyl nitrite; confirmed via XPS (N/Cl atomic% increase) .

- Utility : Enhances graphene’s electrochemical properties for biosensor development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.